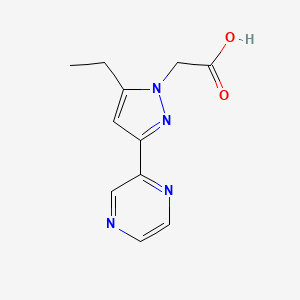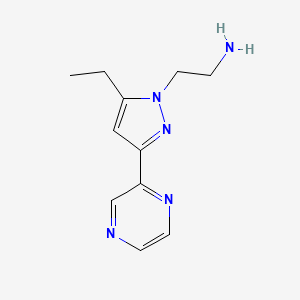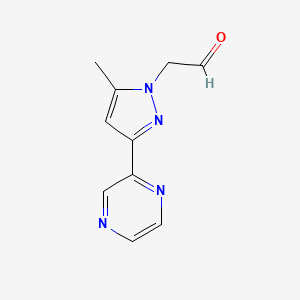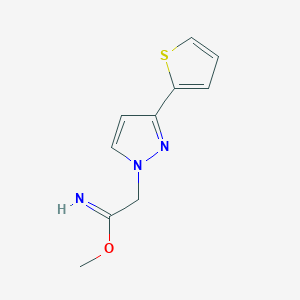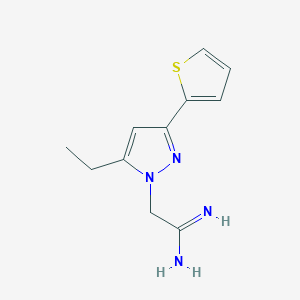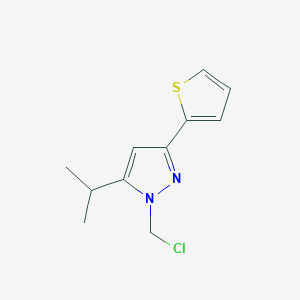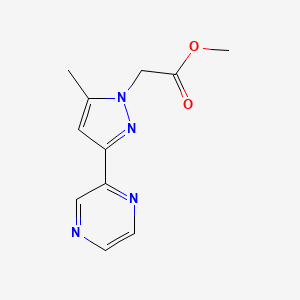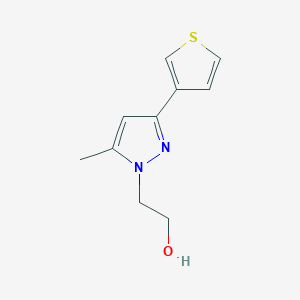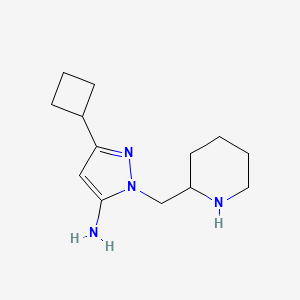
3-cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine
Descripción general
Descripción
3-cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C13H22N4 . It is a product intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring attached to a cyclobutyl group and a piperidine ring through a methylene bridge . The molecular weight of the compound is 234.34 g/mol.Aplicaciones Científicas De Investigación
Ketone Derivatives in Synthesis
Ketone derivatives of propargylamines, closely related to the requested compound, serve as synthetic equivalents in the preparation of acetylenic 2-pyrazolines and pyrazoles. These derivatives interact with arylhydrazines to form compounds with significant fluorescent properties, highlighting their potential in material science and as fluorescent markers (Odin et al., 2022).
Process Development in Organic Synthesis
The scalable synthesis of cis-substituted cyclobutyl-benzothiazole pyridazinone emphasizes the efficiency of copper-catalyzed C–N cross-coupling reactions. This process underlines the compound's significance in complex organic synthesis, offering a pathway to high-purity products suitable for further chemical exploration (Kallemeyn et al., 2014).
Heterocyclic Amino Acids Development
Novel heterocyclic amino acids, including derivatives of the compound of interest, have been developed for use as chiral and achiral building blocks. These findings are crucial for pharmaceutical and synthetic organic chemistry, providing new avenues for drug development and synthesis of complex molecules (Matulevičiūtė et al., 2021).
Anticancer Agent Synthesis
Research into pyrazolyl pyrazoline and aminopyrimidine derivatives showcases the potential of these compounds as anticancer agents. The synthesis and evaluation of these derivatives underline their application in medicinal chemistry, offering insights into novel therapeutic options (Alam et al., 2018).
Molecular Structure Investigations
Studies on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties contribute to our understanding of molecular interactions and structure-function relationships. These investigations are pivotal for the design of materials and molecules with specific properties (Shawish et al., 2021).
Virtual Screening and Pharmacokinetics
Virtual screening efforts targeting specific receptors have identified compounds with promising pharmacokinetic profiles and potential for treating diseases like cancer and inhibiting tumor metastasis. This research area is critical for drug discovery and development processes (Wang et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
5-cyclobutyl-2-(piperidin-2-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c14-13-8-12(10-4-3-5-10)16-17(13)9-11-6-1-2-7-15-11/h8,10-11,15H,1-7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAACZFZWKJMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C(=CC(=N2)C3CCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



